4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide
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Overview
Description
4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of a suitable hydrazine derivative with an appropriate ketone or aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine.
Incorporation of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be incorporated through a nucleophilic substitution reaction using an appropriate oxolane derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated or carboxylated derivatives, while reduction reactions can yield amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share a similar indole core and exhibit diverse biological activities.
Benzamide Derivatives: Compounds such as N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide share a similar benzamide moiety and are used in various applications.
Uniqueness
4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, while the oxolan-2-ylmethyl group improves its solubility and bioavailability .
Properties
IUPAC Name |
4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2/c26-22-9-3-1-7-20(22)24-21-8-2-4-10-23(21)28-29(24)18-13-11-17(12-14-18)25(30)27-16-19-6-5-15-31-19/h1,3,7,9,11-14,19H,2,4-6,8,10,15-16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNFSFSOGLFNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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